

# (5-Methyl-1,3,4-oxadiazol-2-yl)methanol: A Comprehensive Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

**Cat. No.:** B1286636

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this review focuses on its physicochemical properties, plausible synthetic routes derived from related compounds, and an overview of the biological activities of structurally similar 1,3,4-oxadiazole derivatives. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating existing knowledge and providing detailed experimental insights.

## Physicochemical Properties

**(5-Methyl-1,3,4-oxadiazol-2-yl)methanol** is a small organic molecule with the molecular formula  $C_4H_6N_2O_2$ . Its chemical structure consists of a central 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. A summary of its key computed physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol**

| Property                       | Value                                                       |
|--------------------------------|-------------------------------------------------------------|
| Molecular Formula              | C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> |
| Molecular Weight               | 114.10 g/mol                                                |
| IUPAC Name                     | (5-methyl-1,3,4-oxadiazol-2-yl)methanol                     |
| CAS Number                     | 915924-37-7                                                 |
| SMILES                         | CC1=NN=C(O1)CO                                              |
| InChI                          | InChI=1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3            |
| InChIKey                       | LCLOUZXOEJVYFP-UHFFFAOYSA-N                                 |
| XLogP3-AA                      | -0.9                                                        |
| Hydrogen Bond Donor Count      | 1                                                           |
| Hydrogen Bond Acceptor Count   | 3                                                           |
| Rotatable Bond Count           | 1                                                           |
| Exact Mass                     | 114.042927 g/mol                                            |
| Monoisotopic Mass              | 114.042927 g/mol                                            |
| Topological Polar Surface Area | 54.8 Å <sup>2</sup>                                         |
| Heavy Atom Count               | 8                                                           |
| Complexity                     | 119                                                         |

Data sourced from PubChem CID 20201477.

## Synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

While a direct and explicit experimental protocol for the synthesis of **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol** is not readily available in the current literature, a plausible multi-step synthetic pathway can be proposed based on established methods for the synthesis of related 1,3,4-oxadiazole derivatives. The general strategy involves the formation of the 5-methyl-1,3,4-

oxadiazole ring from an acetylhydrazide precursor, followed by the introduction or modification of a functional group at the 2-position to yield the desired methanol moiety.

A proposed synthetic workflow is illustrated in the following diagram:

### Step 1: Formation of Acetylhydrazide



### Step 2: Formation of the Oxadiazole Ring



### Step 3: Reduction to the Alcohol



[Click to download full resolution via product page](#)

Proposed Synthetic Workflow for **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol**

## Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol**, adapted from methodologies reported for structurally similar compounds.

### Step 1: Synthesis of Acetylhydrazide

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl acetate (1.0 eq) and ethanol.
- Addition of Hydrazine: Slowly add hydrazine hydrate (1.2 eq) to the solution while stirring.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is acetylhydrazide, which can be purified by recrystallization from ethanol.

### Step 2: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

- Reaction Setup: In a flask, dissolve acetylhydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the mixture in an ice bath.
- Acylation: Add pyridine (1.1 eq) followed by the dropwise addition of ethyl oxalyl chloride (1.05 eq). Stir the reaction mixture at room temperature for 2-3 hours.
- Cyclization: To the resulting intermediate, slowly add phosphorus oxychloride ( $\text{POCl}_3$ , 2.0 eq) and heat the mixture at 80-90 °C for 4-5 hours.
- Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography.

### Step 3: Synthesis of **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol**

- Reaction Setup: Dissolve ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (2:1).
- Reduction: Add lithium borohydride ( $\text{LiBH}_4$ , 2.5 eq) portion-wise to the solution at room temperature.
- Heating: Heat the reaction mixture at 55 °C overnight.
- Quenching and Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Evaporate the organic solvents under reduced pressure. Dilute the residue with ethyl acetate and filter to remove inorganic salts. The filtrate is dried over anhydrous sodium sulfate and concentrated. The final product, **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol**, can be purified by column chromatography on silica gel.[1]

## Biological Activities of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. While specific biological data for **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol** is not available, the following tables summarize the quantitative biological activities of structurally related 5-methyl-1,3,4-oxadiazole and other 1,3,4-oxadiazole derivatives to provide a context for its potential therapeutic applications.

## Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives against Various Microorganisms

| Compound/Derivative                                                    | Microorganism                | MIC (µg/mL)                    | Reference                               |
|------------------------------------------------------------------------|------------------------------|--------------------------------|-----------------------------------------|
| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives        | Staphylococcus aureus (MRSA) | 62                             | <a href="#">[2]</a> <a href="#">[3]</a> |
| Cholyl 1,3,4-oxadiazole hybrids (e.g., 4c, 4i, 4p, 4t)                 | Staphylococcus aureus        | 31 - 70                        | <a href="#">[4]</a>                     |
| Cholyl 1,3,4-oxadiazole hybrid (4p)                                    | Bacillus subtilis            | 70                             | <a href="#">[4]</a>                     |
| Norfloxacin-1,3,4-oxadiazole derivatives (4a-c)                        | Staphylococcus aureus (MRSA) | 0.25 - 2                       | <a href="#">[5]</a>                     |
| 2,5-disubstituted 1,3,4-oxadiazole with naphthofuran moiety (14a, 14b) | Pseudomonas aeruginosa       | 0.2                            | <a href="#">[5]</a>                     |
| 2,5-disubstituted 1,3,4-oxadiazole with naphthofuran moiety (14a, 14b) | Bacillus subtilis            | 0.2                            | <a href="#">[5]</a>                     |
| 2-acylamino-1,3,4-oxadiazole derivative (22a)                          | Staphylococcus aureus        | 1.56                           | <a href="#">[5]</a>                     |
| 2-acylamino-1,3,4-oxadiazole derivatives (22b, 22c)                    | Bacillus subtilis            | 0.78                           | <a href="#">[5]</a>                     |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35)                       | Escherichia coli             | >100x stronger than ampicillin | <a href="#">[6]</a>                     |

---

|                                                  |                        |                                |     |
|--------------------------------------------------|------------------------|--------------------------------|-----|
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35) | Pseudomonas aeruginosa | >100x stronger than ampicillin | [6] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35) | Aspergillus fumigatus  | Better than terbinafine        | [6] |

---

## Cytotoxic Activity

Table 3: Half-maximal Inhibitory Concentration ( $IC_{50}$ ) of 1,3,4-Oxadiazole Derivatives against Cancer Cell Lines

| Compound/Derivative                                                                            | Cell Line       | IC <sub>50</sub> (μM)        | Reference |
|------------------------------------------------------------------------------------------------|-----------------|------------------------------|-----------|
| 1-[5-[(4-Chlorophenoxy)methyl]-2-(3-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-9) | A549 (Lung)     | 20.73                        | [7]       |
| 1-[5-[(4-Chlorophenoxy)methyl]-2-(phenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8)         | A549 (Lung)     | 25.04                        | [7]       |
| 1-[5-[(4-Chlorophenoxy)methyl]-2-(phenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8)         | HeLa (Cervical) | 35.29                        | [7]       |
| 2-(2,3-Dihydrobenzo[b][4]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole (65)             | -               | 1.27 (Telomerase inhibition) | [8]       |
| 3-(((2-Fluorophenyl)amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (67)        | -               | 0.8 (Telomerase inhibition)  | [8]       |
| 3-(((4-Chlorophenyl)amino) methyl)-5-(quinolin-2-yl)-1,3,4-                                    | -               | 0.9 (Telomerase inhibition)  | [8]       |

oxadiazole-2(3H)-  
thione (68)

---

2-((2-(2-methyl-5-  
nitro-1H-imidazol-1-yl)  
ethyl)thio)-5-(2-  
nitrophenyl)-1,3,4-  
oxadiazole (76)

---

1-(3,5-  
bis(trifluoromethyl)phe-  
nyl)-3-(4-((5-(4-  
chlorophenyl)-1,3,4-  
oxadiazol-2-  
yl)methoxy)-3-  
fluorophenyl) urea  
(99)

---

1-(3,5-  
bis(trifluoromethyl)phe-  
nyl)-3-(4-((5-(4-  
chlorophenyl)-1,3,4-  
oxadiazol-2-  
yl)methoxy)-3-  
fluorophenyl) urea  
(99)

---

1-(3,5-  
bis(trifluoromethyl)phe-  
nyl)-3-(4-((5-(4-  
chlorophenyl)-1,3,4-  
oxadiazol-2-  
yl)methoxy)-3-  
fluorophenyl) urea  
(99)

---

## Conclusion

**(5-Methyl-1,3,4-oxadiazol-2-yl)methanol** is a heterocyclic compound with potential for further investigation in the field of drug discovery. Although direct experimental data on its synthesis and biological activity are scarce, this review provides a robust framework for its preparation based on established chemical transformations of related 1,3,4-oxadiazoles. The extensive biological activities reported for this class of compounds, particularly their antimicrobial and cytotoxic effects, suggest that **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol** and its derivatives are promising candidates for future research and development. The provided synthetic protocols and compiled biological data serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Further studies are warranted to synthesize and evaluate the specific biological profile of **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. jchemrev.com [jchemrev.com]
- 2. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict *Staphylococcus aureus* Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant *Staphylococcus Aureus* | Auctores [auctoresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(5-Methyl-1,3,4-oxadiazol-2-yl)methanol: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1286636#5-methyl-1-3-4-oxadiazol-2-yl-methanol-literature-review>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)